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Compound of Interest

Compound Name:
Methyl 4-bromo-3-formyl-1H-

indole-2-carboxylate

CAS No.: 1079252-75-7

Cat. No.: B3375192

Get Quote

Executive Summary: The "Peri" Effect
The core differentiation between these two isomers is not merely positional; it is defined by the

Peri-Interaction (proximity of C4 to C3).

5-Bromoindole-3-carboxaldehyde behaves like a typical para-substituted aromatic aldehyde.

[1] It is sterically accessible, electronically predictable, and ideal for linear extension of the

indole core.

4-Bromoindole-3-carboxaldehyde is defined by steric crowding.[1] The bromine atom at C4 is

spatially locked against the carbonyl oxygen at C3. This creates a "molecular kink" that

hinders metal-catalyzed cross-couplings but offers unique regioselectivity for C-H activation

and orthogonal functionalization.[1]

Physical & Electronic Profile
The following data aggregates experimental values and calculated electronic parameters.
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Feature
4-Bromoindole-3-

carboxaldehyde

5-Bromoindole-3-

carboxaldehyde
Implication

Structure
Sterically Congested

(Peri-substituted)

Sterically Open

(Remote substitution)

4-Br forces the

aldehyde out of

planarity.[1]

Melting Point 179 – 180 °C 204 – 207 °C

5-Br packs more

efficiently (higher

symmetry).[1]

NH Acidity (pKa)
~15.5 (Predicted,

DMSO)

~16.0 (Predicted,

DMSO)

4-Br is inductively

closer to N1,

increasing acidity.

Electronic Effect
Inductive (-I) dominant

on C3a/N1

Resonance (+R) /

Inductive (-I) balanced

5-Br allows better

conjugation with the

system.[1]

Solubility

Moderate in

DMF/DMSO; Low in

MeOH

Low in MeOH;

Moderate in DMSO

4-Br is slightly more

soluble in organic

solvents due to lower

lattice energy.[1]

Electronic Resonance Map (Graphviz)
The diagram below illustrates the electronic influence of the bromine position on the reactive

centers (Aldehyde C3 and Indole NH).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5-bromo-4-chloroindoxyl
https://pubchem.ncbi.nlm.nih.gov/compound/5-bromo-4-chloroindoxyl
https://pubchem.ncbi.nlm.nih.gov/compound/5-bromo-4-chloroindoxyl
https://pubchem.ncbi.nlm.nih.gov/compound/5-bromo-4-chloroindoxyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3375192?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Bromo Isomer
(Peri-Effect)

C3-Formyl Group
(Electrophile)

Steric Repulsion
(Twists Carbonyl)

N1-H
(Nucleophile)

Strong Inductive (-I)
(Increases Acidity)

5-Bromo Isomer
(Remote Effect)

Minimal Sterics
(Planar Conjugation)

Weak Inductive (-I)
(Standard Acidity)

Click to download full resolution via product page

Figure 1: Electronic and steric influence map.[1] Note the direct steric clash in the 4-bromo

isomer affecting the aldehyde geometry.

Reactivity Comparison: Experimental Workflows
A. Suzuki-Miyaura Cross-Coupling
This is the most critical differentiation point.[1] The 4-position is notoriously difficult for

palladium oxidative addition due to the shielding by the C3-formyl group.[1]

5-Bromo Protocol (Standard):

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Standard loading: 1-3 mol%).[1]

Conditions: DME/Water, K₂CO₃, 80°C, 2-4 hours.

Outcome: High yields (>90%). The C-Br bond is exposed and reactive.[1]

4-Bromo Protocol (Hindered):

Challenge: The "Peri-effect" blocks the approach of bulky phosphine ligands.

Optimization: Requires smaller ligands (e.g., SPhos, XPhos) or higher temperatures (100-

110°C) to force the oxidative addition.
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Yields: Typically lower (60-75%) unless specialized "buchwald-type" precatalysts are used.

[1]

B. Knoevenagel Condensation (Aldehyde Reactivity)
Both isomers react with active methylenes (e.g., malononitrile, barbituric acid), but the reaction

rates differ.

4-Bromo: The steric bulk at C4 twists the C3-formyl group out of the indole plane.[1] This

breaks conjugation, making the carbonyl carbon more electrophilic (less resonance

stabilized) but kinetically harder to access.

Result: Faster reaction once the nucleophile attacks, but may require stronger bases to

initiate.

5-Bromo: The formyl group is coplanar.[1] The aldehyde is stabilized by resonance from the

indole nitrogen.

Result: Standard reactivity profiles; products often precipitate cleanly due to planarity

(higher crystallinity).[1]

Detailed Experimental Protocols
Protocol 1: Synthesis of Schiff Bases (Aldehyde
Functionalization)
Applicable to both isomers, but 5-Br yields crystalline solids more readily.

Reagents: Indole-aldehyde (1.0 equiv), Primary Amine (1.1 equiv), Ethanol (0.5 M).

Catalyst: Glacial Acetic Acid (2-3 drops).

Procedure:

Dissolve the indole-aldehyde in hot ethanol.[1]

Add the amine and acid catalyst.[2]
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Reflux for 3–6 hours.[1]

4-Br Specifics: Monitoring by TLC is crucial as conversion may stall; extending reflux time

to 8h is often necessary.

5-Br Specifics: Product usually precipitates upon cooling to RT.[1]

Workup: Filter the precipitate and wash with cold ethanol. Recrystallize from EtOH/DMF.

Protocol 2: Regioselective N-Alkylation
Exploiting the acidity difference.

Reagents: Indole (1.0 equiv), Alkyl Halide (1.2 equiv), Cs₂CO₃ (2.0 equiv), DMF.

Procedure:

Stir indole and base in DMF at 0°C for 30 min.

Add Alkyl Halide dropwise.[1]

Warm to RT and stir.

Observation:

4-Bromo: Deprotonation is faster (lower pKa).[1] Reaction often completes in <1 hour.[1]

5-Bromo: Requires standard times (2-4 hours).[1]

Decision Matrix: Which Isomer to Choose?
Use the following logic flow to select the correct starting material for your drug discovery

campaign.
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Select Scaffold Requirement

Is linear geometry required?

Is the C-Br bond for Cross-Coupling?

No (Bent/Kinked)

Choose 5-Bromo
(Standard Reactivity)

Yes (Para-like)

Yes (High Yield Needed)

Choose 4-Bromo
(Specialized Geometry)

Yes (But need curvature)

Warning: 4-Br requires
active ligands (SPhos)

Click to download full resolution via product page

Figure 2: Selection logic based on structural and synthetic requirements.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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